molecular formula C16H13ClN2OS B1206875 4-[(4-chlorophenyl)thio]-5-methyl-2-phenyl-1H-pyrazol-3-one CAS No. 301675-30-9

4-[(4-chlorophenyl)thio]-5-methyl-2-phenyl-1H-pyrazol-3-one

Cat. No. B1206875
M. Wt: 316.8 g/mol
InChI Key: RAJDNSGRBFIOLG-UHFFFAOYSA-N
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Description

The compound “4-[(4-chlorophenyl)thio]-5-methyl-2-phenyl-1H-pyrazol-3-one” is a chemical compound that falls under the category of pyrazoles . Pyrazoles are a class of organic compounds with a five-membered ring with two nitrogen atoms and are known for their wide range of biological activities .

Scientific Research Applications

Antimicrobial Activity

4-[(4-chlorophenyl)thio]-5-methyl-2-phenyl-1H-pyrazol-3-one and its derivatives have demonstrated significant antimicrobial activities. For instance, Bhatt and Sharma (2017) synthesized novel compounds that showed potent antibacterial activity against various bacterial strains like E. coli and S. aureus, as well as antifungal activity against strains such as C. albicans (Bhatt & Sharma, 2017). Additionally, Viji et al. (2020) reported the antimicrobial effectiveness of similar compounds, highlighting their potential as bioactive molecules against bacterial and fungal infections (Viji et al., 2020).

Anticancer Properties

Compounds related to 4-[(4-chlorophenyl)thio]-5-methyl-2-phenyl-1H-pyrazol-3-one have been evaluated for their potential anticancer properties. Gomha, Salah, and Abdelhamid (2014) synthesized derivatives that exhibited a concentration-dependent inhibitory effect on breast carcinoma cell line MCF-7, indicating promising anticancer activity (Gomha, Salah, & Abdelhamid, 2014).

Spectroscopic and Quantum Chemical Analysis

These compounds have been subjected to in-depth spectroscopic and quantum chemical analysis to understand their molecular structure and properties. Viji et al. (2020) carried out an extensive study, including molecular docking, to elucidate the biological activity and stability of these compounds (Viji et al., 2020).

Synthesis and Structural Characterization

Research has been conducted on the synthesis and structural characterization of these compounds. For example, Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized and crystallographically characterized similar compounds, contributing to the understanding of their molecular structure (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-5-methyl-2-phenyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS/c1-11-15(21-14-9-7-12(17)8-10-14)16(20)19(18-11)13-5-3-2-4-6-13/h2-10,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJDNSGRBFIOLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)SC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-chlorophenyl)thio]-5-methyl-2-phenyl-1H-pyrazol-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(4-chlorophenyl)thio]-5-methyl-2-phenyl-1H-pyrazol-3-one
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4-[(4-chlorophenyl)thio]-5-methyl-2-phenyl-1H-pyrazol-3-one
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4-[(4-chlorophenyl)thio]-5-methyl-2-phenyl-1H-pyrazol-3-one
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